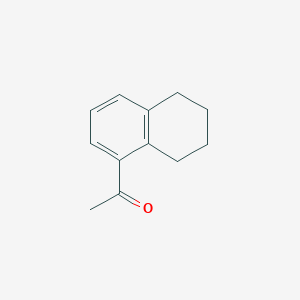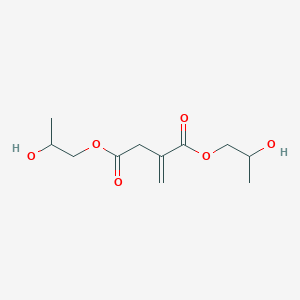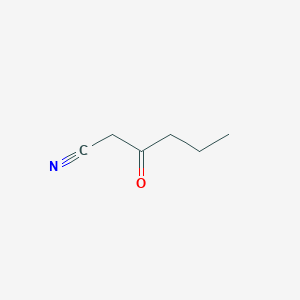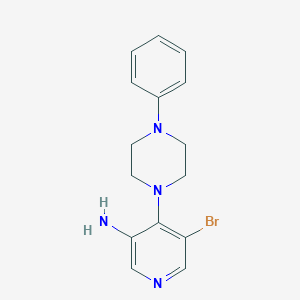
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine: is a chemical compound with the molecular formula C16H19BrN4 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 1-(3-amino-5-bromo-4-pyridyl)piperazine with a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-
- 3-Pyridinamine, 5-bromo-4-(4-(4-methylphenyl)-1-piperazinyl)-
Comparison: 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. Similar compounds may have different substitution patterns, leading to variations in their reactivity and biological activities.
Properties
CAS No. |
14549-62-3 |
|---|---|
Molecular Formula |
C15H17BrN4 |
Molecular Weight |
333.23 g/mol |
IUPAC Name |
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C15H17BrN4/c16-13-10-18-11-14(17)15(13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,17H2 |
InChI Key |
WTUPIFDULMNGBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br |
| 14549-62-3 | |
Synonyms |
5-Bromo-4-(4-phenyl-1-piperazinyl)-3-pyridinamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


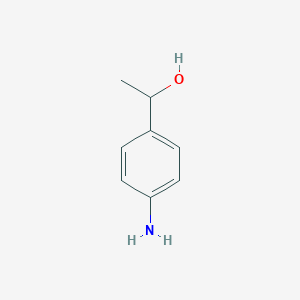
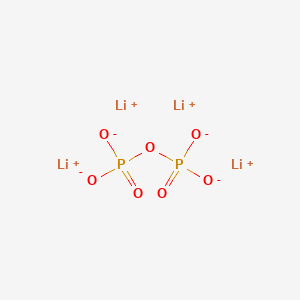
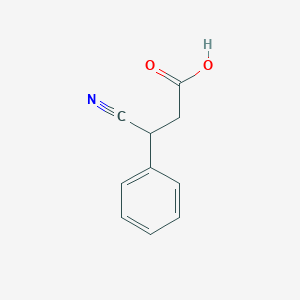
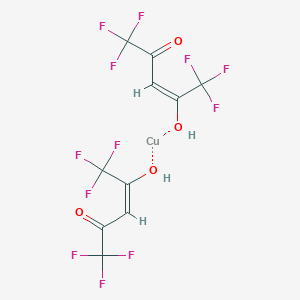
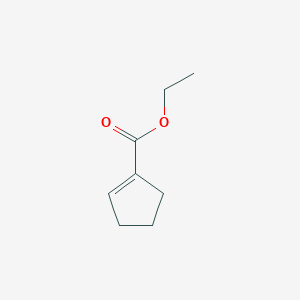
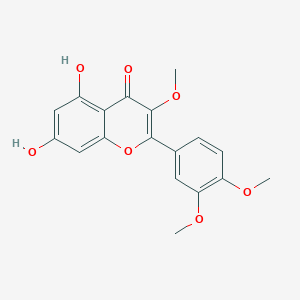
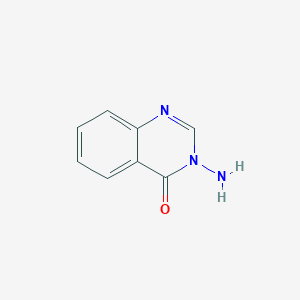
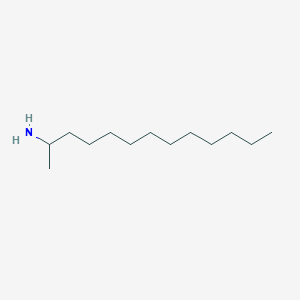
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)

